An In-Depth Technical Guide to Methyl 3-(furan-2-yl)benzoate (CAS No. 207845-31-6)
An In-Depth Technical Guide to Methyl 3-(furan-2-yl)benzoate (CAS No. 207845-31-6)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 3-(furan-2-yl)benzoate, identified by the CAS Number 207845-31-6, is a bi-aryl compound featuring a central benzene ring and a furan moiety.[1] This structural motif is of significant interest in medicinal chemistry and materials science due to the diverse biological activities and unique electronic properties associated with furan-containing molecules. The furan ring, an electron-rich aromatic heterocycle, is a key component in numerous pharmaceuticals and natural products, contributing to their therapeutic effects.[2] This guide provides a comprehensive overview of the synthesis, properties, and potential applications of Methyl 3-(furan-2-yl)benzoate, with a focus on practical insights for laboratory and developmental applications.
Physicochemical and Spectroscopic Profile
| Property | Value | Source |
| CAS Number | 207845-31-6 | [1] |
| Molecular Formula | C₁₂H₁₀O₃ | [1] |
| Molecular Weight | 202.21 g/mol | [1] |
| IUPAC Name | methyl 3-(furan-2-yl)benzoate | [1] |
| SMILES | COC(=O)C1=CC(=CC=C1)C1=CC=CO1 | [1] |
Spectroscopic Characterization
Precise structural elucidation is critical for researchers. While experimental data for this specific molecule is not widely published in readily accessible databases, we can predict its spectroscopic features based on the analysis of its constituent chemical moieties and known spectroscopic trends for similar furan-based compounds.[3]
Predicted ¹H NMR (400 MHz, CDCl₃):
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale |
| ~7.9-8.1 | m | 2H | Aromatic (Benzoate H-2, H-4) | Deshielded protons on the benzoate ring, influenced by the electron-withdrawing ester group. |
| ~7.4-7.6 | m | 3H | Aromatic (Benzoate H-5, H-6), Furan H-5 | Overlapping signals from the benzoate and furan rings. |
| ~6.7 | dd | 1H | Furan H-3 | Typical chemical shift for a proton at the 3-position of a 2-substituted furan. |
| ~6.5 | dd | 1H | Furan H-4 | Shielded relative to the other furan proton due to its position. |
| ~3.9 | s | 3H | -OCH₃ (Methyl ester) | Characteristic singlet for a methyl ester group. |
Predicted ¹³C NMR (100 MHz, CDCl₃):
| Chemical Shift (δ) ppm | Assignment | Rationale |
| ~166 | C=O (Ester) | Typical chemical shift for a carbonyl carbon in a methyl ester. |
| ~153 | Furan C-2 | Carbon atom of the furan ring attached to the benzoate ring. |
| ~143 | Furan C-5 | Unsubstituted carbon at the 5-position of the furan ring. |
| ~131 | Benzoate C-3 | Carbon atom of the benzoate ring attached to the furan ring. |
| ~130 | Benzoate C-1 | Carbon atom of the benzoate ring attached to the ester group. |
| ~129 | Aromatic CH | Benzoate ring carbons. |
| ~128 | Aromatic CH | Benzoate ring carbons. |
| ~127 | Aromatic CH | Benzoate ring carbons. |
| ~112 | Furan C-4 | Carbon at the 4-position of the furan ring. |
| ~108 | Furan C-3 | Carbon at the 3-position of the furan ring. |
| ~52 | -OCH₃ | Methyl carbon of the ester group. |
Infrared (IR) Spectroscopy:
Key expected vibrational frequencies include:
-
~3100 cm⁻¹: C-H stretching of the furan and benzene rings.
-
~2950 cm⁻¹: C-H stretching of the methyl group.
-
~1720 cm⁻¹: Strong C=O stretching of the ester carbonyl group.
-
~1600, 1450 cm⁻¹: C=C stretching vibrations within the aromatic rings.
-
~1250 cm⁻¹: C-O stretching of the ester.
-
~1015 cm⁻¹: C-O-C stretching of the furan ring.[4]
Mass Spectrometry (MS):
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 202. Key fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃, m/z 31) to give a fragment at m/z 171, and the loss of the entire methoxycarbonyl group (-COOCH₃, m/z 59) resulting in a fragment at m/z 143.
Synthesis Methodologies
The synthesis of Methyl 3-(furan-2-yl)benzoate typically involves a cross-coupling reaction to form the C-C bond between the furan and benzene rings. The Suzuki-Miyaura coupling is a highly efficient and widely used method for this transformation.
Suzuki-Miyaura Cross-Coupling: A Self-Validating Protocol
The Suzuki-Miyaura reaction offers high functional group tolerance and generally proceeds under mild conditions, making it a reliable method. The causality behind this choice lies in its robustness and the commercial availability of the necessary building blocks.
Reaction Scheme:
Figure 1. Suzuki-Miyaura coupling for the synthesis of Methyl 3-(furan-2-yl)benzoate.
Step-by-Step Experimental Protocol:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Methyl 3-bromobenzoate (1.0 eq), Furan-2-boronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times to ensure an oxygen-free environment. This is crucial as the palladium catalyst is sensitive to oxygen.
-
Solvent and Catalyst Addition: Under the inert atmosphere, add the solvent system (e.g., a mixture of toluene, ethanol, and water in a 4:1:1 ratio). Degas the solvent mixture prior to use by bubbling with the inert gas for 15-20 minutes. Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq).
-
Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 4-12 hours.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. The aqueous washes remove the inorganic salts.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure Methyl 3-(furan-2-yl)benzoate.
Self-Validation and Causality:
-
Inert Atmosphere: The use of an inert atmosphere is self-validating as the reaction will likely fail or give poor yields in the presence of oxygen due to catalyst deactivation.
-
Base: The base is essential for the transmetalation step of the catalytic cycle. The reaction progress, monitored by TLC, will stall without an appropriate base.
-
Purification: The purity of the final product, confirmed by NMR and MS, validates the effectiveness of the chromatographic purification.
Applications in Drug Development and Research
The furan scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of biologically active compounds.[2] Methyl 3-(furan-2-yl)benzoate serves as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications.
Potential Therapeutic Areas:
-
Anticancer Agents: Many furan and benzofuran derivatives have demonstrated significant cytotoxic effects against various cancer cell lines. The structural motif of Methyl 3-(furan-2-yl)benzoate can be elaborated to explore novel anticancer agents.
-
Antimicrobial Agents: The furan nucleus is present in several antimicrobial drugs. Derivatives of Methyl 3-(furan-2-yl)benzoate could be synthesized and screened for antibacterial and antifungal activities.
-
Anti-inflammatory Agents: The furan scaffold is also found in compounds with anti-inflammatory properties. This provides a rationale for investigating derivatives of Methyl 3-(furan-2-yl)benzoate for their ability to modulate inflammatory pathways.
Workflow for Derivative Synthesis and Screening:
Figure 2. A representative workflow for the derivatization of Methyl 3-(furan-2-yl)benzoate and subsequent biological screening.
Safety and Handling
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.
Conclusion
Methyl 3-(furan-2-yl)benzoate is a valuable chemical entity with significant potential for applications in research and drug development. Its synthesis via robust methods like the Suzuki-Miyaura coupling allows for its accessible preparation in a laboratory setting. The presence of the furan and benzoate moieties provides a versatile platform for the design and synthesis of novel compounds with a wide range of potential biological activities. This guide provides a foundational understanding of its synthesis, characterization, and potential applications, empowering researchers to explore its utility in their respective fields.
References
-
Matrix Fine Chemicals. METHYL 3-(FURAN-2-YL)BENZOATE | CAS 207845-31-6. Available from: [Link]
-
MDPI. Studies on the Synthesis and Reactivity of Novel Benzofuran-2-yl-[3-Methyl-3-Phenylcyclobutyl] Methanones and their Antimicrobial Activity. Available from: [Link]
-
ResearchGate. The 2900-cm⁻¹ region infrared spectra of methyl benzoate,... Available from: [Link]
